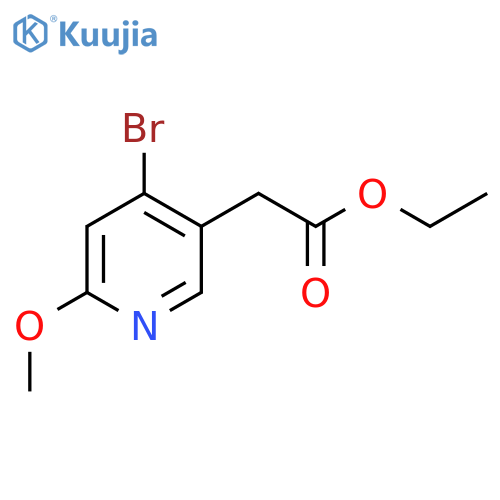Cas no 1805179-09-2 (Ethyl 4-bromo-2-methoxypyridine-5-acetate)

1805179-09-2 structure
商品名:Ethyl 4-bromo-2-methoxypyridine-5-acetate
CAS番号:1805179-09-2
MF:C10H12BrNO3
メガワット:274.11118221283
CID:4901360
Ethyl 4-bromo-2-methoxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-methoxypyridine-5-acetate
-
- インチ: 1S/C10H12BrNO3/c1-3-15-10(13)4-7-6-12-9(14-2)5-8(7)11/h5-6H,3-4H2,1-2H3
- InChIKey: UCNXLQLGKYUCPX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(N=CC=1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 48.4
Ethyl 4-bromo-2-methoxypyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012281-250mg |
Ethyl 4-bromo-2-methoxypyridine-5-acetate |
1805179-09-2 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029012281-1g |
Ethyl 4-bromo-2-methoxypyridine-5-acetate |
1805179-09-2 | 95% | 1g |
$2,808.15 | 2022-04-01 |
Ethyl 4-bromo-2-methoxypyridine-5-acetate 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
1805179-09-2 (Ethyl 4-bromo-2-methoxypyridine-5-acetate) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
